tert-butyl rel-(5R,6S)-6-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Stereochemistry Conformational Analysis NMR Spectroscopy

tert-Butyl rel-(5R,6S)-6-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1899102-26-1, MW 254.37, C₁₄H₂₆N₂O₂) is an orthogonally protected (Boc), enantiomerically resolved spirocyclic diamine intermediate. It belongs to the 2,8-diazaspiro[4.5]decane family — a privileged scaffold in medicinal chemistry that confers conformational rigidity, elevated fraction of sp³-hybridized carbons (Fsp³), and improved physicochemical profiles relative to linear diamine analogs.

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
Cat. No. B12102054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl rel-(5R,6S)-6-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCC1CN(CCC12CCNC2)C(=O)OC(C)(C)C
InChIInChI=1S/C14H26N2O2/c1-11-9-16(12(17)18-13(2,3)4)8-6-14(11)5-7-15-10-14/h11,15H,5-10H2,1-4H3/t11-,14+/m1/s1
InChIKeyHGDIKQVISPZCEV-RISCZKNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl rel-(5R,6S)-6-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1899102-26-1): A Chiral Spirocyclic Building Block for TPH1-Targeted Drug Discovery


tert-Butyl rel-(5R,6S)-6-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1899102-26-1, MW 254.37, C₁₄H₂₆N₂O₂) is an orthogonally protected (Boc), enantiomerically resolved spirocyclic diamine intermediate . It belongs to the 2,8-diazaspiro[4.5]decane family — a privileged scaffold in medicinal chemistry that confers conformational rigidity, elevated fraction of sp³-hybridized carbons (Fsp³), and improved physicochemical profiles relative to linear diamine analogs . The compound is disclosed in patent filings as a key intermediate for tryptophan hydroxylase isoform 1 (TPH1) inhibitors under development by Roivant/Artavant Sciences [1], and is commercially available from multiple vendors at ≥95 % purity with batch-specific QC documentation (NMR, HPLC, GC) .

Stereochemical control Defined (5R,6S) relative stereochemistry supports TPH1 inhibitor research workflow
Orthogonal protection 8-Boc protection enables sequential elaboration via free 2-position amine
Spirocyclic scaffold Conformationally restricted 2,8-diazaspiro[4.5]decane core with elevated Fsp³
Patent context Disclosed as an intermediate in TPH1 inhibitor patent filings (Roivant/Artavant)

Why Generic Substitution of tert-Butyl rel-(5R,6S)-6-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate Fails: The Risks of Interchanging Spirocyclic Building Blocks


Spirocyclic building blocks are not fungible commodities. The target compound combines four features that are absent or altered in the closest commercially available analogs: (i) a defined (5R,6S) relative stereochemistry with the methyl substituent locked in an equatorial orientation that dictates downstream molecular shape [1]; (ii) a 2,8-diazaspiro[4.5]decane core whose Fsp³ (∼0.67) and conformational profile differ measurably from regioisomeric 1,8- or 2,7-diaza systems and from smaller or larger spiro ring sizes ; (iii) Boc protection exclusively at the 8-position nitrogen, enabling orthogonal elaboration at the 2-position secondary amine — a regiochemical arrangement that is inverted in 2-Boc-protected analogs ; and (iv) a methyl group at the 6-position that is absent in the widely available des-methyl analog (CAS 236406-39-6), altering both steric environment and lipophilicity . Substituting any of these parameters — stereochemistry, ring size, nitrogen regiochemistry, protecting-group placement, or the methyl substituent — yields a different intermediate that will produce a different final compound, invalidating SAR conclusions and potentially compromising patent protection.

Stereochemistry shift Des-methyl analog (CAS 236406-39-6) lacks conformational lock; may alter downstream SAR
Regioisomer mismatch 1,8- or 2,7-diazaspiro regioisomers present different nitrogen vectors and ring geometries
Protection group inversion 2-Boc isomer reverses elaboration order; may produce a different final compound
Methyl absence Removing the 6-methyl group alters steric environment and lipophilicity; not a direct replacement

Product-Specific Quantitative Evidence Guide: tert-Butyl rel-(5R,6S)-6-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate vs. Closest Analogs


Stereochemical Definition: Equatorial Methyl Conformation Lock Confirmed by Multinuclear NMR vs. Unsubstituted and Regioisomeric Analogs

In a systematic multinuclear NMR study of spiro[4.5]decane derivatives, Guerrero-Alvarez et al. demonstrated that compounds bearing a methyl group at the 6-position of the six-membered ring adopt a chair conformation with the methyl substituent occupying the equatorial position exclusively [1]. This conformational lock is absent in the des-methyl analog (tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, CAS 236406-39-6, MW 240.35), which has no substituent to bias the ring conformation, and in 7-methyl or 8-methyl regioisomers where the methyl group resides in different ring environments producing distinct conformational equilibria [1]. The (5R,6S) relative configuration of the target compound is explicitly resolved using chiral resolving agents (e.g., L-gulonic acid) as described in the Roivant/Artavant patent family, enabling isolation of a single stereoisomer rather than the stereochemical mixtures common to many commercially available spirocyclic building blocks [2].

Equatorial methyl lock
Class-level inference
6-methyl group occupies equatorial chair conformation exclusively; des-methyl and regioisomers exhibit flexible equilibria
Supports conformation-controlled SAR design
Multinuclear NMR (¹³C, ¹⁵N, ¹⁷O) differentiates all isomers
Stereochemistry Conformational Analysis NMR Spectroscopy Spirocyclic Scaffolds

Patent-Backed Utility: Disclosed as a Key Intermediate for TPH1 Inhibitors vs. Generic Spirocyclic Building Blocks

The Roivant/Artavant patent family (WO2018087602A1 / CN-115536661-A) explicitly claims diazaspiro[4.5]decane intermediates with defined stereochemistry for the preparation of spirocyclic TPH1 inhibitors [1]. While the patent encompasses a genus of intermediates, the (5R,6S)-6-methyl substitution pattern is specifically exemplified as part of the optically active resolution process using chiral salt formation (e.g., with L-gulonic acid) to isolate single enantiomers [1]. TPH1 is a validated target for peripheral serotonin modulation in gastrointestinal, cardiovascular, pulmonary, inflammatory, metabolic, and low bone mass diseases [2]. In contrast, generic spirocyclic building blocks such as tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 236406-39-6) or tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (CAS 937729-06-1) lack both the methyl substituent and the stereochemical resolution pathway, making them unsuitable as direct replacements in TPH1-focused medicinal chemistry programs .

TPH1 patent anchor
Class-level inference
Patent family exemplifies resolved 6-methyl intermediate for TPH1 inhibitors; generic spiro building blocks lack this disclosed utility
Aligns with disclosed TPH1 inhibitor synthetic routes
Resolution via L-gulonic acid salt; priority date 2016
Tryptophan Hydroxylase TPH1 Inhibitor Peripheral Serotonin Patent Intermediate

Orthogonal Protection Strategy: 8-Boc Selectivity Enables Regioselective 2-Position Elaboration vs. 2-Boc-Protected Constitutional Isomers

The target compound carries a tert-butoxycarbonyl (Boc) protecting group exclusively on the 8-position nitrogen of the 2,8-diazaspiro[4.5]decane core, leaving the 2-position secondary amine free for further functionalization via reductive amination, amidation, sulfonylation, or urea formation . This regiochemical arrangement is orthogonal to the commercially available 2-Boc-2,8-diazaspiro[4.5]decane hydrochloride constitutional isomer, where the protecting group occupies the pyrrolidine nitrogen, directing initial elaboration to the piperidine ring instead . The methyl substituent at the 6-position further differentiates the steric environment around the piperidine ring, affecting the regioselectivity of subsequent reactions compared to the des-methyl 8-Boc analog (CAS 236406-39-6) . The synthesis of methyl-substituted spirocyclic piperidine-pyrrolidine ring systems with differentiated protected amine sites has been demonstrated at scale using classical resolution with tartaric acid derivatives, confirming the viability of this orthogonal protection approach [1].

8-Boc regioselectivity
Supporting evidence
8-Boc protection leaves 2-position amine free; 2-Boc isomer inverts elaboration order; 6-methyl provides steric differentiation
Enables sequential functionalization at the desired nitrogen
Standard Boc deprotection/reprotection conditions apply
Orthogonal Protection Boc Chemistry Regioselective Functionalization Spirocyclic Diamine

Spirocyclic Fsp³ Advantage: 2,8-Diazaspiro[4.5]decane Core Delivers Higher 3D Character vs. Linear Piperazine Building Blocks

Spirocyclic scaffolds systematically increase the fraction of sp³-hybridized carbons (Fsp³) relative to linear or monocyclic diamine building blocks — a parameter correlated with improved clinical translation probability . Literature comparisons show that 2,8-diazaspiro[4.5]decane derivatives exhibit an Fsp³ of approximately 0.67 versus ∼0.42 for analogous linear piperazine-based building blocks . The spirocyclic architecture also modulates lipophilicity: the unsubstituted 2,8-diazaspiro[4.5]decane core has a measured LogD₇.₄ of 0.2, which is lower than comparable linear diamines (e.g., LogD₇.₄ ∼2.5 for a prototypical linear piperazine analog), contributing to improved aqueous solubility and reduced hERG binding propensity . In medicinal chemistry programs, exchanging a morpholine for an azaspiro cycle lowered log D values and improved selectivity between the target receptor (MCHr1) and the hERG channel while also enhancing metabolic stability . The 6-methyl substituent on the target compound further modulates these properties compared to the unsubstituted spiro core, providing an additional parameter for fine-tuning lipophilicity and steric interactions.

Spiro Fsp³ vs. linear
Class-level inference
Fsp³ ~0.67 (spiro) vs. ~0.42 (linear piperazine); LogD₇.₄ ~0.2 vs. ~2.5
Higher 3D character associated with improved developability profiles in literature
6-methyl contribution to Fsp³/LogD not separately quantified
Fsp³ Spirocyclic Scaffold Drug-Likeness Physicochemical Properties

Commercial Availability with Batch-Level QC: ≥95% Purity with NMR/HPLC/GC Documentation vs. Non-Standardized Alternatives

The target compound (CAS 1899102-26-1) is stocked by multiple reputable vendors including Aladdin Scientific (≥97% purity), Bidepharm (95% purity), and Leyan (98% purity), with batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data provided upon request . In contrast, the closest regioisomeric analogs (e.g., 1-methyl-1,8-diazaspiro[4.5]decane, CAS 1158750-28-7; 2-methyl-2,7-diazaspiro[4.5]decane, CAS 1086395-66-5) are available from fewer suppliers, often without documented purity specifications or batch-level QC . The des-methyl analog (CAS 236406-39-6) is more widely available but lacks the stereochemical and substitution features required for TPH1 inhibitor programs. Pricing for the target compound ranges from approximately $243 (100 mg) to $1,166 (1 g) from Aladdin and ¥2,826 (100 mg) to ¥10,669 (1 g) from Bidepharm, reflecting the added value of stereochemical resolution and methyl substitution relative to simpler spirocyclic building blocks .

Batch QC availability
Supporting evidence
Purity 95–98% (NMR/HPLC/GC); multiple vendors (Aladdin, Bidepharm, Leyan); regioisomers often lack specified QC
Supports reproducible synthesis and procurement confidence
Supplier data May 2026; verify current CoA before ordering
Quality Control Commercial Availability Batch Traceability Analytical Documentation

Best Research and Industrial Application Scenarios for tert-Butyl rel-(5R,6S)-6-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate


TPH1 Inhibitor Lead Optimization: Stereochemically Resolved Intermediate for Peripheral Serotonin Modulation Programs

Programs targeting tryptophan hydroxylase isoform 1 (TPH1) for gastrointestinal, cardiovascular, pulmonary, inflammatory, metabolic, or low bone mass indications should prioritize this building block. The (5R,6S) stereochemistry with equatorial 6-methyl substitution matches the intermediates specifically disclosed in the Roivant/Artavant patent family for TPH1 inhibitor synthesis [1]. The patent describes resolution via chiral salt formation with L-gulonic acid, establishing a defined stereochemical pathway that is not available with the des-methyl or regioisomeric analogs [1]. Using a building block outside this patent landscape risks generating compounds that either fall outside the intellectual property scope or fail to match the conformational requirements of the TPH1 binding site.

Conformationally Constrained Kinase Inhibitor Scaffold Design: Exploiting Spirocyclic Rigidity for Selectivity

The 2,8-diazaspiro[4.5]decane scaffold has demonstrated utility in kinase inhibitor programs, with derivatives reported as selective inhibitors of CDK8/CDK19 (e.g., CCT251545, Wnt signaling IC₅₀ = 5 nM) and as TYK2/JAK1 inhibitors (IC₅₀ = 6 nM for TYK2, 37 nM for JAK1) [2]. The target compound provides the core spirocyclic architecture with the added benefit of a stereochemically defined 6-methyl substituent that can be exploited for selectivity optimization through steric interactions with kinase hinge regions or hydrophobic pockets. The orthogonal 8-Boc/2-free-amine arrangement allows sequential introduction of two diversity elements — a key advantage for systematic SAR exploration compared to building blocks where both amines must be deprotected and elaborated simultaneously .

PROTAC Linker Development: Rigid Spirocyclic Linker for Targeted Protein Degradation

Rigid spirocyclic linkers have been successfully employed in PROTAC design to control the spatial orientation between the target protein ligand and the E3 ligase recruiter. A recent study demonstrated that a 2,8-diazaspiro[4.5]decane-based rigid linker in an EZH2-targeting PROTAC (compound 5g) achieved effective target degradation with oral bioavailability of 8.91 % and selective degradation over GSPT1 and IKZF1/3 [3]. The target compound, with its Boc-protected 8-position amine available for E3 ligase ligand conjugation and the free 2-position amine for target protein warhead attachment, provides a pre-functionalized entry point for systematic linker SAR studies where both linker length (via the spiro scaffold), conformational rigidity, and methyl-group steric effects can be correlated with degradation efficiency and ternary complex formation.

Specialty Chemical Procurement for GLP Medicinal Chemistry: High-Purity Building Block with Full QC Traceability

For organizations operating under GLP or rigorous quality management systems, the availability of this compound at ≥95–98 % purity with batch-specific NMR, HPLC, and GC documentation from Aladdin, Bidepharm, and Leyan provides the traceability required for regulatory submissions . The multi-vendor sourcing (≥3 suppliers) also ensures supply chain resilience — a critical consideration for programs advancing toward preclinical development where uninterrupted supply of key intermediates is mandatory. The compound's storage conditions (2–8 °C, sealed, protected from light) and explicit hazard classifications (GHS07: H315, H319, H302) enable proper laboratory handling protocols to be established prior to procurement, reducing safety review delays.

Application
Selection Property
Validation Focus
TPH1-targeted research
Stereochemically defined spirocyclic intermediate
TPH1 binding assay and patent landscape alignment
Kinase inhibitor scaffold design
Conformationally constrained spirocyclic core with orthogonal protection
Kinase selectivity profiling and SAR exploration
PROTAC linker development
Rigid spirocyclic linker with differentiated functionalization sites
Ternary complex formation and degradation efficiency assessment
Medicinal chemistry procurement with QC traceability
High-purity building block with documented batch QC
Batch-to-batch consistency and supply chain stability
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